molecular formula C12H11NS2 B15150962 N-(5-phenylthiophen-3-yl)ethanethioamide

N-(5-phenylthiophen-3-yl)ethanethioamide

Cat. No.: B15150962
M. Wt: 233.4 g/mol
InChI Key: UBHMUAYLQBVGEM-UHFFFAOYSA-N
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Description

N-(5-Phenylthiophen-3-yl)ethanethioamide is a thioamide derivative characterized by a thiophene core substituted with a phenyl group at the 5-position and an ethanethioamide moiety at the 3-position. Its molecular formula is C₁₂H₁₁NS₂, with a molecular weight of 241.35 g/mol. Thioamides, such as this compound, are of significant interest due to their role in medicinal chemistry and materials science, particularly in mimicking peptide backbones or serving as enzyme inhibitors .

The synthesis of thioamides typically involves thioacylating agents or modern methodologies like ynamide-mediated reactions. For instance, ynamides enable efficient thiopeptide bond formation under mild conditions, as demonstrated by Yang et al. (2019), achieving yields exceeding 80% in some cases . While direct evidence for the synthesis of this compound is absent in the provided literature, analogous methods from Brain et al. (1997) and Wang et al. (2022) suggest that thioacylation of thiophene derivatives could be feasible using thiobenzimidazolones or ynamide precursors .

Properties

Molecular Formula

C12H11NS2

Molecular Weight

233.4 g/mol

IUPAC Name

N-(5-phenylthiophen-3-yl)ethanethioamide

InChI

InChI=1S/C12H11NS2/c1-9(14)13-11-7-12(15-8-11)10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14)

InChI Key

UBHMUAYLQBVGEM-UHFFFAOYSA-N

Canonical SMILES

CC(=S)NC1=CSC(=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenylthiophen-3-yl)ethanethioamide typically involves the functionalization of thiophene derivatives. . The reaction conditions often involve the use of Lewis acids such as aluminum chloride as catalysts and solvents like dichloromethane.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs continuous flow reactors to ensure consistent quality and yield. The process typically involves the use of high-purity reagents and controlled reaction environments to minimize impurities and optimize product formation .

Chemical Reactions Analysis

Types of Reactions

N-(5-phenylthiophen-3-yl)ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(5-phenylthiophen-3-yl)ethanethioamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiophene ring’s electronic properties play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key References
N-(5-Phenylthiophen-3-yl)ethanethioamide C₁₂H₁₁NS₂ 241.35 Thiophene, phenyl, thioamide -
2-(2-Oxooxazolidin-3-yl)ethanethioamide C₅H₈N₂O₂S 160.19 Oxazolidinone, thioamide
(S)-N-(3-Morpholino-3-oxopropyl)-N-(1-phenylethyl)-ethanethioamide C₁₆H₂₁N₃O₂S 319.43 Morpholine, phenylethyl, thioamide
N-Methyl-N-(3-methoxyphenyl)methanesulfonamide derivative C₁₇H₂₁F₆N₃O₂S 469.42 Oxazolidinone, trifluoromethyl

Key Observations :

  • Heterocyclic Core: Unlike 2-(2-oxooxazolidin-3-yl)ethanethioamide (oxazolidinone core), the target compound features a thiophene ring, which may enhance π-π stacking interactions in biological systems .
  • Electronic Properties: Thioamides exhibit reduced hydrogen-bonding capacity compared to oxazolidinones, impacting their interactions with biological targets .

Key Observations :

  • Efficiency: Ynamide-mediated methods (e.g., Yang et al., 2019) outperform traditional Knoevenagel condensation (29% yield in ) in terms of yield and simplicity .
  • Solvent Systems: Polar aprotic solvents like DMF or dichloromethane are commonly used, but ethanol or n-butanol may be required for recrystallization .

Table 3: Toxicity and Handling Precautions

Compound Acute Toxicity (Oral LD₅₀) Hazard Classifications Reference
2-(2-Oxooxazolidin-3-yl)ethanethioamide Not reported Skin corrosion, severe eye damage
Thioacetamide (simplest thioamide) 200 mg/kg (rat) Hepatotoxic, carcinogenic
This compound Data lacking Likely requires standard thioamide precautions -

Key Observations :

  • Toxicity Trends : Thioamides generally exhibit higher toxicity than their oxo-analogs. For example, thioacetamide () is hepatotoxic, whereas acetamide is relatively benign .
  • Safety Protocols : Compounds like 2-(2-oxooxazolidin-3-yl)ethanethioamide require rigorous personal protective equipment (PPE), including gloves and eye protection, due to skin and eye irritation risks .

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